![molecular formula C16H11NO2 B14601044 2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione CAS No. 60016-96-8](/img/structure/B14601044.png)
2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione is an organic compound with the molecular formula C16H12O2 It is a derivative of indene, a bicyclic hydrocarbon, and features a 4-methylphenyl group attached to an imino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione typically involves the condensation of 4-methylbenzaldehyde with indane-1,3-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-[(4-Methylphenyl)imino]methyl-4-nitrophenol: Similar structure but with a nitro group.
2,6-Dibenzhydryl-4-methylphenyl derivatives: Feature bulky substituents on the phenyl ring.
Uniqueness
2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione is unique due to its specific combination of an indene core with a 4-methylphenyl imino group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
60016-96-8 |
|---|---|
Fórmula molecular |
C16H11NO2 |
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)iminoindene-1,3-dione |
InChI |
InChI=1S/C16H11NO2/c1-10-6-8-11(9-7-10)17-14-15(18)12-4-2-3-5-13(12)16(14)19/h2-9H,1H3 |
Clave InChI |
CFQLTTXBQBUCCF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=C2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


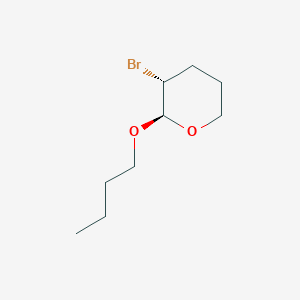
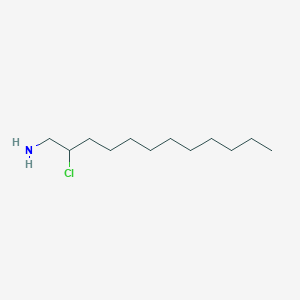
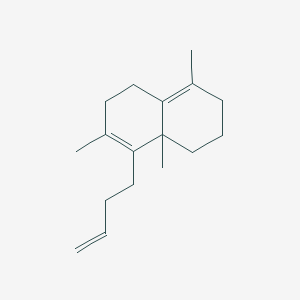
![1-(2-Methylbutyl)-4-{(Z)-[4-(pentyloxy)phenyl]-NNO-azoxy}benzene](/img/structure/B14600977.png)
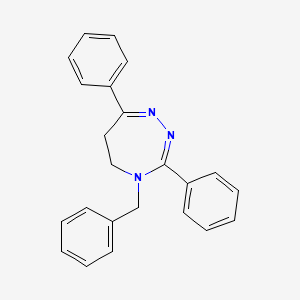
![N-[2-(4-acetylphenyl)ethyl]-5-chloro-2-methoxybenzamide](/img/structure/B14600996.png)
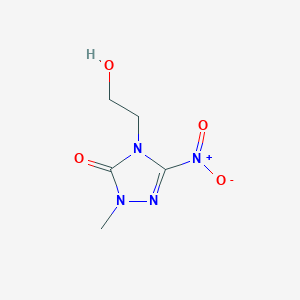



![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(4,5-dimethoxy-2-nitrophenyl)methanimine]](/img/structure/B14601014.png)



